(1,1-Difluoropropan-2-yl)benzene
Overview
Description
Its molecular formula is C9H10F2, and it has a molecular weight of 156.17 g/mol. This compound is characterized by the presence of a benzene ring substituted with a 1,1-difluoropropan-2-yl group, making it a unique fluorinated derivative of propylbenzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoropropan-2-yl)benzene typically involves the fluorination of propylbenzene derivatives. One common method is the reaction of propylbenzene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms into the propylbenzene structure .
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of non-fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of non-fluorinated propylbenzene derivatives.
Scientific Research Applications
(1,1-Difluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (1,1-Difluoropropan-2-yl)benzene involves its interaction with molecular targets through its fluorinated alkyl group. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1,1-Difluoro-1-propen-2-yl)benzene: Another fluorinated derivative with a similar structure but different reactivity and applications.
Propylbenzene: The non-fluorinated parent compound, which lacks the unique properties conferred by the fluorine atoms.
Uniqueness
(1,1-Difluoropropan-2-yl)benzene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability, lipophilicity, and potential biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1,1-difluoropropan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXINFYSJKARLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672311 | |
Record name | (1,1-Difluoropropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57514-09-7 | |
Record name | (1,1-Difluoropropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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